molecular formula C12H27OP B14740679 Butyl dibutylphosphinite CAS No. 6418-53-7

Butyl dibutylphosphinite

Cat. No.: B14740679
CAS No.: 6418-53-7
M. Wt: 218.32 g/mol
InChI Key: CLQQEPFSZYSPSV-UHFFFAOYSA-N
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Description

Butyl dibutylphosphinite is an organophosphorus compound with the molecular formula C12H27O2P. It is characterized by the presence of a phosphorus atom bonded to two butyl groups and one butoxy group. This compound is part of the broader class of phosphinites, which are known for their applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl dibutylphosphinite can be synthesized through the reaction of butyl alcohol with dibutylphosphine oxide. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinite bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl dibutylphosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Dibutylphosphine oxide.

    Reduction: Dibutylphosphine.

    Substitution: Various alkyl or aryl phosphinites.

Scientific Research Applications

Butyl dibutylphosphinite has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize transition metal complexes makes it valuable in various catalytic processes.

    Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl dibutylphosphinite involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, where the phosphinite ligand can donate electron density, stabilizing the metal in different oxidation states.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl butylphosphonate: Similar in structure but contains a phosphonate group instead of a phosphinite group.

    Tributyl phosphate: Contains three butyl groups bonded to a phosphate center.

    Dibutyl phosphite: Contains two butyl groups bonded to a phosphite center.

Uniqueness

Butyl dibutylphosphinite is unique due to its specific bonding arrangement, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and industrial applications.

Properties

CAS No.

6418-53-7

Molecular Formula

C12H27OP

Molecular Weight

218.32 g/mol

IUPAC Name

butoxy(dibutyl)phosphane

InChI

InChI=1S/C12H27OP/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

CLQQEPFSZYSPSV-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(CCCC)CCCC

Origin of Product

United States

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